Structural Uniqueness: 2-Benzylthio vs. 2-Amino Substitution in the Pyrrolo[3,2-d]pyrimidin-4(5H)-one Scaffold
All pyrrolo[3,2-d]pyrimidin-4(5H)-one derivatives with publicly available quantitative bioactivity data bear a 2-amino substituent (e.g., CHEMBL311300, CHEMBL315260, CHEMBL310202) rather than a 2-benzylthio group [1]. The target compound (CAS 2034480-84-5) is the only 2-benzylthio derivative identified in this scaffold space with an N3-(4-ethylphenyl) group. The 2-benzylthio moiety introduces increased lipophilicity (calculated logP contribution) and alters hydrogen-bonding capacity at the hinge-binding region relative to the 2-amino series, but no direct experimental comparison data exist to quantify the functional consequence of this substitution.
| Evidence Dimension | C2 Substituent Identity |
|---|---|
| Target Compound Data | 2-Benzylthio (-SCH2Ph) |
| Comparator Or Baseline | 2-Amino (-NH2) in CHEMBL311300 (Ki = 3.10 nM, PNP) and CHEMBL315260 (IC50 = 15.3 nM, PNP) [1] |
| Quantified Difference | No head-to-head data available. Substituent difference is qualitative: benzylthio vs. amino. |
| Conditions | Structural comparison only; no matched-pair assay data exist. |
Why This Matters
Procurement of any 2-amino analog will introduce a fundamentally different hinge-binding pharmacophore; the target compound is the only option for studying the 2-benzylthio SAR vector in this scaffold.
- [1] BindingDB: Affinity data for 2-amino-pyrrolo[3,2-d]pyrimidin-4-one PNP inhibitors (CHEMBL311300, CHEMBL315260, CHEMBL310202). View Source
